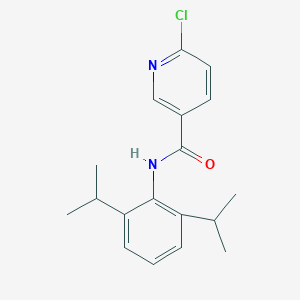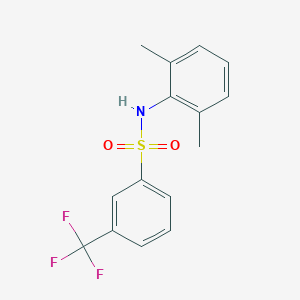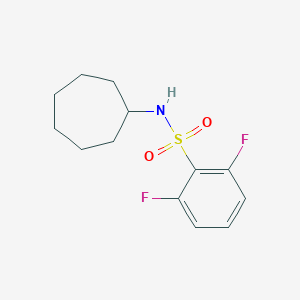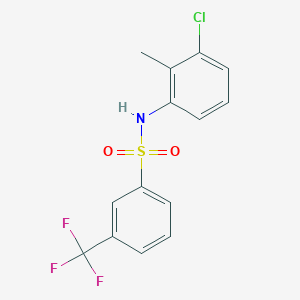
6-chloro-N-(2,6-diisopropylphenyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N-(2,6-diisopropylphenyl)nicotinamide, also known as Compound A, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a member of the nicotinamide family of molecules and has been shown to exhibit anti-inflammatory and immunomodulatory effects.
Wirkmechanismus
The exact mechanism of action of 6-chloro-N-(2,6-diisopropylphenyl)nicotinamide A is not fully understood. However, it has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to activate the anti-inflammatory cytokine IL-10. Additionally, 6-chloro-N-(2,6-diisopropylphenyl)nicotinamide A has been shown to modulate the activity of immune cells, such as macrophages and dendritic cells.
Biochemical and Physiological Effects:
6-chloro-N-(2,6-diisopropylphenyl)nicotinamide A has been shown to have a number of biochemical and physiological effects. These include the inhibition of NF-κB signaling, a key pathway involved in inflammation, and the upregulation of the Nrf2 pathway, which is involved in antioxidant responses. Additionally, 6-chloro-N-(2,6-diisopropylphenyl)nicotinamide A has been shown to reduce the production of reactive oxygen species and to enhance mitochondrial function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-chloro-N-(2,6-diisopropylphenyl)nicotinamide A is its relatively simple synthesis method, which allows for large-scale production. Additionally, its anti-inflammatory and immunomodulatory effects make it a promising candidate for the treatment of a variety of diseases. However, one limitation of 6-chloro-N-(2,6-diisopropylphenyl)nicotinamide A is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on 6-chloro-N-(2,6-diisopropylphenyl)nicotinamide A. One area of interest is its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, there is interest in exploring the potential of 6-chloro-N-(2,6-diisopropylphenyl)nicotinamide A as an anti-cancer agent, as it has been shown to inhibit the growth of certain cancer cell lines. Finally, there is interest in developing more potent derivatives of 6-chloro-N-(2,6-diisopropylphenyl)nicotinamide A that may exhibit even greater therapeutic potential.
Synthesemethoden
The synthesis of 6-chloro-N-(2,6-diisopropylphenyl)nicotinamide A involves a multi-step process that begins with the reaction of 6-chloronicotinic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2,6-diisopropylaniline to form the desired compound.
Wissenschaftliche Forschungsanwendungen
6-chloro-N-(2,6-diisopropylphenyl)nicotinamide A has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on its anti-inflammatory effects, which have been demonstrated in both in vitro and in vivo models. Additionally, 6-chloro-N-(2,6-diisopropylphenyl)nicotinamide A has been shown to modulate the immune system, leading to its potential use in the treatment of autoimmune diseases.
Eigenschaften
Produktname |
6-chloro-N-(2,6-diisopropylphenyl)nicotinamide |
|---|---|
Molekularformel |
C18H21ClN2O |
Molekulargewicht |
316.8 g/mol |
IUPAC-Name |
6-chloro-N-[2,6-di(propan-2-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H21ClN2O/c1-11(2)14-6-5-7-15(12(3)4)17(14)21-18(22)13-8-9-16(19)20-10-13/h5-12H,1-4H3,(H,21,22) |
InChI-Schlüssel |
CIRCINSBCCUKLJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=CN=C(C=C2)Cl |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=CN=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(2-chlorophenyl)-10-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265780.png)
![8-(2-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265792.png)
![8-(3-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265793.png)
![8-(2-chlorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265795.png)
![8-(4-chlorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265796.png)
![10-(4-methoxyphenyl)-8-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265799.png)
![8-(2-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265803.png)
![8-(3-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265804.png)
![8-(4-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265807.png)
![10-(3-methoxyphenyl)-8-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265811.png)
![3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B265825.png)


